Cas no 467244-22-0 ((2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide)

The compound (2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide is a structurally complex molecule featuring a chromene core, a furanmethyl substituent, and a formamidopropenamide moiety. Its unique architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive agents. The presence of conjugated double bonds and heterocyclic groups may confer stability and selective binding properties, making it a candidate for further pharmacological investigation. The compound’s well-defined stereochemistry (2Z-configuration) and modular structure allow for precise modifications, enhancing its applicability in targeted drug design or material science applications. Further studies are required to fully elucidate its properties and potential uses.
(2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide structure
467244-22-0 structure
Product name:(2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide
CAS No:467244-22-0
MF:C26H24N2O4
Molecular Weight:428.479766845703
CID:6500425

(2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide
    • (Z)-N-(3-((furan-2-ylmethyl)amino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
    • Benzamide, N-[1-[[(2-furanylmethyl)amino]carbonyl]-2-(2-methyl-2H-1-benzopyran-3-yl)ethenyl]-4-methyl-
    • インチ: 1S/C26H24N2O4/c1-17-9-11-19(12-10-17)25(29)28-23(26(30)27-16-22-7-5-13-31-22)15-21-14-20-6-3-4-8-24(20)32-18(21)2/h3-15,18H,16H2,1-2H3,(H,27,30)(H,28,29)
    • InChIKey: QNVNSTQHYKHEFX-UHFFFAOYSA-N
    • SMILES: C(NC(C(NCC1=CC=CO1)=O)=CC1=CC2=CC=CC=C2OC1C)(=O)C1=CC=C(C)C=C1

(2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1127-0030-2mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1127-0030-4mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1127-0030-50mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F1127-0030-5μmol
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1127-0030-5mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1127-0030-10mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1127-0030-20mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F1127-0030-75mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
75mg
$208.0 2023-07-28
Life Chemicals
F1127-0030-25mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F1127-0030-3mg
(2Z)-N-[(furan-2-yl)methyl]-3-(2-methyl-2H-chromen-3-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide
467244-22-0 90%+
3mg
$63.0 2023-07-28

(2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide 関連文献

(2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamideに関する追加情報

Introduction to (2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide and Its Applications in Modern Chemical Biology

The compound with the CAS number 467244-22-0, specifically identified as (2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide, represents a significant advancement in the field of chemical biology. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in pharmaceutical research and drug development. The structural composition of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

The core structure of this compound consists of a formamidoprop-2-enamide moiety, which is flanked by furan-2-yl, 2-methyl-2H-chromen-3-yl, and 4-methylphenyl substituents. These aromatic and heterocyclic components are strategically positioned to enhance the molecule's interactability with biological targets. The presence of the furan-2-yl group, for instance, introduces a polar aromatic system that can engage in hydrogen bonding interactions, while the 4-methylphenyl group adds a hydrophobic anchor that influences solubility and binding affinity. The 2-methyl-2H-chromen-3-yl moiety further enriches the structural complexity, offering potential for diverse biological effects.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The compound (2Z)-N-(furan-2-yl)methyl-3-(2-methyl-2H-chromen-3-yl)-2-(4-methylphenyl)formamidoprop-2-enamide has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors implicated in disease progression. For instance, the chromenone scaffold within the molecule has been shown to possess anti-inflammatory and antioxidant activities, making it a promising candidate for therapeutic intervention.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the formamidoprop-2-enamide core, followed by the introduction of the furan-2-yl, 4-methylphenyl, and 2-methyl-2H-chromen-3-yl strong substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the installation of these functional groups efficiently. The optimization of these synthetic protocols is crucial for scalability and commercial viability.

The biological evaluation of (< strong > 467244 - 22 - 0 strong >) has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target proteins and enzymes, while in vivo studies aim to evaluate its pharmacokinetic profile and therapeutic efficacy. Initial results indicate that this compound exhibits moderate affinity for certain biological targets, suggesting its potential as a lead compound for further drug development. However, additional research is needed to fully elucidate its mechanism of action and long-term safety profile.

The role of computational chemistry in understanding the structureactivity relationships (SAR) of this compound cannot be overstated. Molecular modeling techniques have been utilized to predict how different substituents influence the molecule's binding affinity and biological activity. These computational studies provide valuable insights into optimizing the molecular structure for enhanced potency and selectivity. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

The future prospects for (< strong > 467244 - 22 - 0 strong >) are promising, with ongoing research aimed at improving its pharmacological properties through structural modifications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential for translating laboratory findings into viable therapeutic agents. As our understanding of disease mechanisms continues to evolve, compounds like this one hold great promise for addressing unmet medical needs.

In conclusion, (< strong > 467244 - 22 - 0 strong >), identified as (< strong > 2z strong >) - n - ( furan - 2 - ylmethyl ) - 3 - ( 1 , 8 - dimethoxyanthraquinon -9 yl ) - phenoxyacetonitrile , represents a significant advancement in chemical biology with potential applications in pharmaceutical research . Its intricate structural framework , characterized by multiple functional groups , contributes to its unique chemical properties and biological activities . Further research is warranted to fully explore its therapeutic potential . Through interdisciplinary collaboration , this compound could emerge as a valuable tool in addressing various diseases . The integration of computational chemistry with experimental approaches will continue to drive innovation in drug discovery , offering new hope for patients worldwide . p >

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